

Levofloxacin Q-Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Levofloxacin q-acid*

Cat. No.: *B193970*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Levofloxacin Q-acid**, a key related substance of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical and physical properties, synthesis, analytical methodologies, and known biological interactions, presenting critical data for researchers and professionals in drug development and quality control.

Core Chemical and Physical Data

Levofloxacin Q-acid, also known by its chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a significant impurity and metabolite of Levofloxacin.^[1] Accurate characterization of this compound is essential for the quality control and stability testing of Levofloxacin formulations.

Property	Value	References
CAS Number	100986-89-8	[2] [3] [4]
Molecular Formula	C ₁₃ H ₉ F ₂ NO ₄	
Molecular Weight	281.21 g/mol	
Appearance	White to light yellow powder/crystal	
Purity	Typically >98.0% (HPLC)	

Synthesis and Experimental Protocols

The synthesis of **Levofloxacin Q-acid** is primarily relevant in the context of reference standard preparation for analytical purposes. One documented method involves the hydrolysis of ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate.

Experimental Protocol: Hydrolysis Synthesis of **Levofloxacin Q-acid**

- To the residue of ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate, add acetic acid followed by water at room temperature with stirring.
- Slowly add sulfuric acid dropwise.
- Heat the mixture to reflux and maintain for 1 hour.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the resulting solid.
- Wash the filter cake with water and dry to yield **Levofloxacin Q-acid**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the quantification of Levofloxacin and the profiling of its impurities, including

Levofloxacin Q-acid.

Representative HPLC Method for Levofloxacin and Its Impurities

Parameter	Condition
Column	Inertsil ODS-3V C18, 250 x 4.6mm, 5µm
Mobile Phase	Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile phase: Buffer and methanol (70:30 v/v).
Flow Rate	0.7 ml/min
Column Temperature	42°C
Detector Wavelength	340 nm
Injection Volume	25 µL
Run Time	60 minutes

This method has been shown to be effective in separating Levofloxacin from its known impurities.

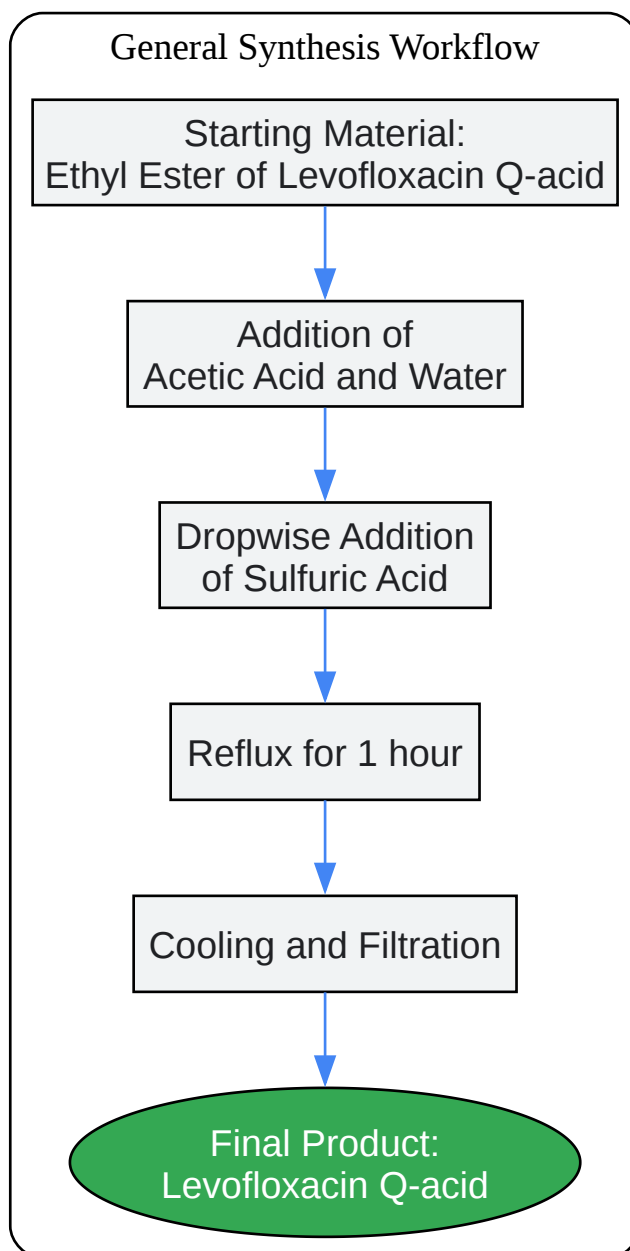
Degradation and Biological Interactions

Levofloxacin Q-acid can be formed through the degradation of Levofloxacin under various stress conditions. Studies on the photocatalytic and electrocatalytic degradation of Levofloxacin have identified several transformation products, with mechanisms including demethylation, defluorination, decarboxylation, and hydroxylation.

The parent compound, Levofloxacin, functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death. While **Levofloxacin Q-acid** is primarily considered an impurity, its biological activity and potential interactions are important considerations in toxicology and drug safety assessments.

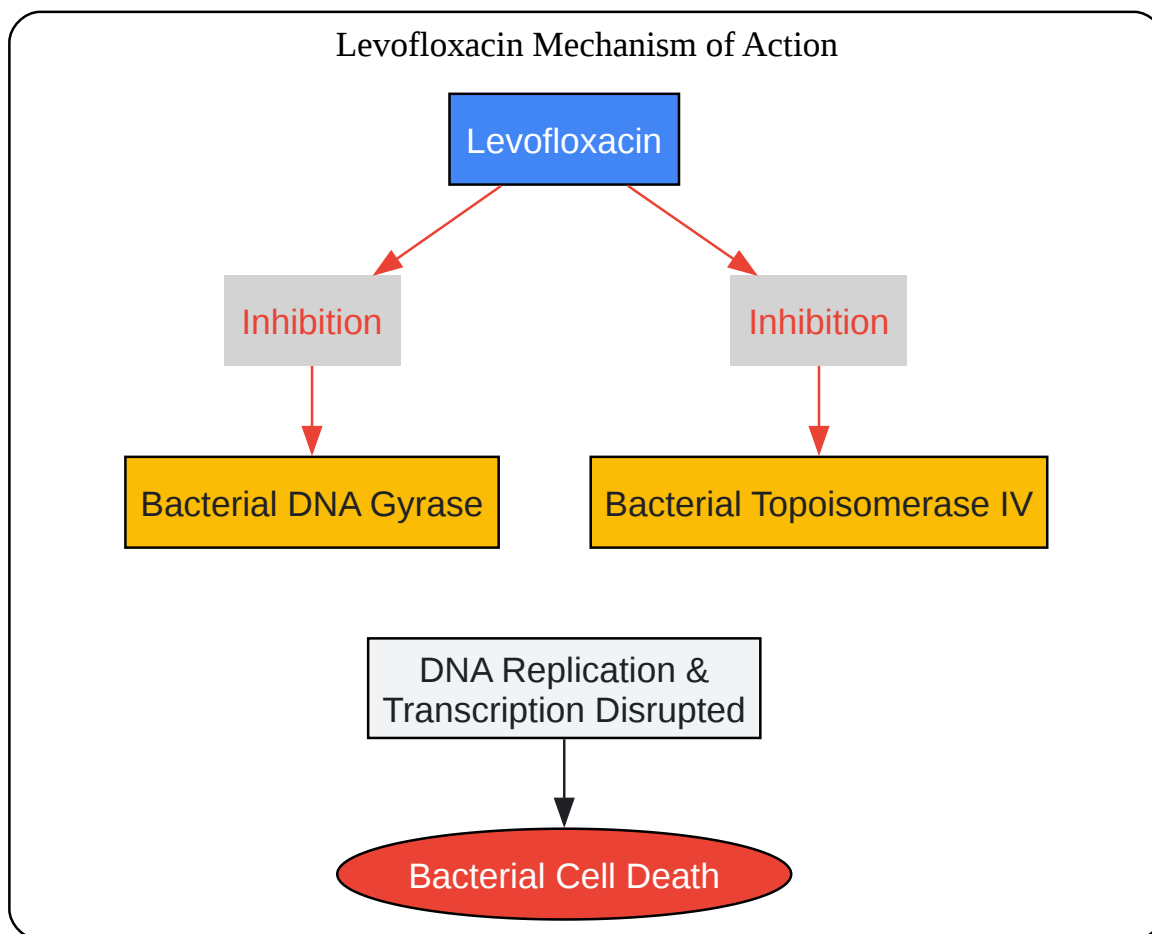
Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis workflow and the established mechanism of action for the parent compound, Levofloxacin.



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Caption: A simplified workflow for the synthesis of **Levofloxacin Q-acid** via hydrolysis.



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